(4-Methylpyrrolidin-3-yl)methanamine

Description

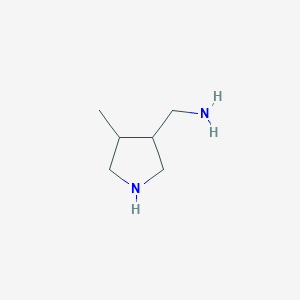

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWGQKXOXJVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404524 | |

| Record name | (4-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-62-8 | |

| Record name | (4-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpyrrolidin 3 Yl Methanamine

Foundation of Pyrrolidine (B122466) Ring Construction and Amine Functionalization

The construction of the pyrrolidine ring is a fundamental aspect of heterocyclic chemistry. acs.org A variety of methods have been established for this purpose, often categorized by the bond formations involved. Common strategies include intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a suitable electrophilic center cyclizes to form the five-membered ring. mdpi.com Another powerful approach is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene to generate the pyrrolidine skeleton. researchgate.net Radical cyclizations also offer a pathway to pyrrolidines, noted for their tolerance of various functional groups. diva-portal.org

Conventional Synthesis Routes

Traditional synthetic approaches to (4-Methylpyrrolidin-3-yl)methanamine typically rely on a sequence of well-established reactions. These routes often begin with the construction of a pyrrolidone (a lactam) intermediate, which is then elaborated to the final product.

Cyclization Reactions in Pyrrolidine Synthesis

Intramolecular cyclization is a cornerstone for forming the pyrrolidine ring. mdpi.com This can involve the cyclization of a γ-amino acid or its derivative to form a pyrrolidone. For instance, the reduction of a nitro group in a linear precursor to an amine can trigger a spontaneous cyclization to yield the lactam ring. mdpi.com Another approach involves the reaction of a compound like methyl-4-bromo-3-methyl-2-butenoate with an amine, followed by reduction and subsequent cyclization to form a 1-alkyl-4-methyl-2-pyrrolidone. unl.edu These methods provide a reliable entry to the core pyrrolidine structure, which can then be further modified.

Reductive Amination Pathways for Amine Installation

Reductive amination is a highly effective and versatile method for introducing the aminomethyl group. nih.govmasterorganicchemistry.com In a typical sequence, a pyrrolidine intermediate bearing a carboxylic acid or an ester at the C3 position is first converted to an aldehyde. This aldehyde then reacts with an amine source, such as ammonia, to form an imine intermediate. The in-situ reduction of this imine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the desired primary amine. masterorganicchemistry.comstackexchange.com This pathway is widely used due to its efficiency and the commercial availability of the necessary reagents. The reaction of 1,4-dicarbonyl compounds with a primary amine followed by reduction is a classic example of this strategy. mdpi.com

Multi-Step Synthetic Sequences and Intermediate Transformations

The synthesis of this compound is inherently a multi-step process involving several key transformations. A representative sequence could start from a readily available chiral precursor to set the stereochemistry of the methyl group at the C4 position. For example, a stereoselective Michael addition can be employed to introduce the nitrogen and set up the precursor for cyclization. researchgate.net Subsequent steps would involve the formation of the pyrrolidine ring, followed by the manipulation of functional groups. This often includes the conversion of a carboxylate or ester group at the C3 position into a nitrile (a -CN group). The final step is the reduction of this nitrile, commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to afford the (aminomethyl) group. unl.edu Each step in such a sequence requires careful optimization to ensure high yields and purity of the intermediates and the final product. google.com

Advanced and Stereoselective Synthesis of this compound

Given that this compound possesses two chiral centers, its biological activity can be dependent on the specific stereoisomer. This has spurred the development of advanced synthetic methods that allow for the selective synthesis of a single enantiomer or diastereomer.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a classical and widely practiced technique for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.orgchiralpedia.com For an amine like this compound, this is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts.

| Resolving Agent Type | Example | Separation Principle |

| Chiral Carboxylic Acid | (+)-Tartaric Acid, (-)-Mandelic Acid | Forms diastereomeric salts with different solubilities. |

| Chiral Sulfonic Acid | (+)-Camphor-10-sulfonic acid | Forms diastereomeric salts with different solubilities. |

Asymmetric Synthesis Approaches to the Pyrrolidine Core

The construction of the pyrrolidine ring with defined stereochemistry is a critical step in the synthesis of this compound. Various asymmetric strategies have been developed to access chiral pyrrolidine scaffolds, which can be broadly categorized into methods starting from the chiral pool, catalytic enantioselective reactions, and the use of chiral auxiliaries.

One prominent approach involves the use of organocatalysis, which has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. mdpi.com For instance, the conjugate addition of aldehydes to nitro-olefins, catalyzed by chiral secondary amines like proline and its derivatives, can generate highly functionalized linear precursors that can be subsequently cyclized to form the pyrrolidine ring with high enantiomeric excess. mdpi.com

Another powerful strategy is the use of metal-catalyzed asymmetric reactions. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with good to excellent diastereoselectivity. nih.gov This method allows for the stereocontrolled formation of the pyrrolidine ring from acyclic precursors.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, offers a versatile and atom-economical route to highly substituted pyrrolidines. acs.org This method allows for the direct construction of the five-membered ring with control over multiple stereocenters.

The following table summarizes some of the key asymmetric strategies employed for the synthesis of substituted pyrrolidine cores:

| Asymmetric Strategy | Key Features | Catalyst/Reagent Examples | Reference |

| Organocatalysis | Enantioselective C-C bond formation, metal-free conditions. | Proline and its derivatives | mdpi.com |

| Copper-Catalyzed Aminooxygenation | Diastereoselective intramolecular cyclization of alkenes. | Copper(II) salts | nih.gov |

| Iridium-Catalyzed [3+2] Cycloaddition | Atom-economical, good control over multiple stereocenters. | Iridium complexes | acs.org |

Diastereoselective Control in Functionalization

Once the chiral pyrrolidine core is established, the subsequent introduction of the methyl and aminomethyl groups at the C3 and C4 positions must be achieved with high diastereoselectivity to obtain the desired stereoisomer of this compound.

A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a diastereomer of the target compound, has been reported. elsevier.com This synthesis highlights a key strategy involving the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic precursor, which are in turn established through asymmetric reactions.

The diastereoselectivity of such functionalization steps is often influenced by the existing stereochemistry of the pyrrolidine ring and the nature of the reagents and reaction conditions. For example, the reduction of a ketone or imine on a chiral pyrrolidine ring can proceed with high diastereoselectivity due to steric hindrance from existing substituents, directing the incoming reagent to a specific face of the molecule.

Different strategies can be employed to achieve the desired diastereomer. For instance, the choice of reducing agent or catalyst can influence the stereochemical outcome of a reduction reaction. Similarly, the use of different protecting groups on the pyrrolidine nitrogen can alter the conformational preferences of the ring and thereby influence the stereoselectivity of subsequent reactions.

The following table provides examples of diastereoselective reactions used in the synthesis of substituted pyrrolidines:

| Reaction Type | Key Aspect for Diastereocontrol | Example | Reference |

| Reductive Amination | Stereodirecting effect of existing chiral centers. | Reduction of a cyclic imine with a hydride reagent. | chemrxiv.org |

| Epoxide Opening | Nucleophilic attack at a specific carbon of a chiral epoxide. | Ring-opening of a pyrrolidine-fused epoxide with an amine. | nih.gov |

| Conjugate Addition | Diastereoselective addition to an α,β-unsaturated system. | Addition of a methyl group to a chiral pyrrolidinone derivative. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes to this compound. This involves the use of safer solvents, catalytic methods, and processes with high atom economy and efficiency.

Aqueous Medium Reactions

Performing organic reactions in water as a solvent is a key aspect of green chemistry. While the synthesis of complex organic molecules in aqueous media can be challenging, several strategies have been developed for the synthesis of pyrrolidine derivatives in water or aqueous solvent mixtures. For example, multicomponent reactions, which allow the formation of complex molecules in a single step from simple starting materials, can often be performed in aqueous media. These reactions are not only environmentally friendly but also highly efficient. beilstein-journals.org

The use of phase-transfer catalysts or surfactants can facilitate the reaction between water-insoluble organic substrates in an aqueous environment. Furthermore, some organocatalytic reactions, such as proline-catalyzed aldol (B89426) reactions, can be performed in the presence of water, sometimes even showing enhanced reactivity and selectivity. mdpi.com

Catalytic Methodologies for Sustainable Production

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled and reused. Both metal-based and organocatalytic methods are employed for the sustainable synthesis of pyrrolidines.

As mentioned earlier, organocatalysis offers a metal-free alternative for asymmetric synthesis, reducing the risk of heavy metal contamination in the final product. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations, is another powerful green technology that can be applied to pyrrolidine synthesis, often proceeding with high selectivity and under mild, aqueous conditions.

Transition metal catalysis, when designed to be highly efficient and recyclable, can also be a sustainable approach. For instance, iridium-catalyzed hydrogen-borrowing reactions allow for the direct amination of diols to form pyrrolidines, with water being the only byproduct.

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of how many atoms of the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. walisongo.ac.id Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, are excellent examples of atom-economical reactions as all the atoms of the reactants are incorporated into the product. acs.org

Advanced Synthetic Applications of 4 Methylpyrrolidin 3 Yl Methanamine

Utilization as a Key Chiral Building Block in Organic Transformations

The inherent chirality of (4-Methylpyrrolidin-3-yl)methanamine makes it a crucial starting material for the asymmetric synthesis of a wide range of organic compounds. The presence of a stereocenter on the pyrrolidine (B122466) ring allows for the construction of enantiomerically pure or enriched products, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules.

The strategic placement of the methyl group and the aminomethyl substituent on the pyrrolidine ring provides a rigid and predictable framework. This conformational rigidity is instrumental in controlling the stereochemical outcome of reactions, enabling chemists to synthesize complex target molecules with a high degree of stereoselectivity. Its application as a chiral building block is fundamental to creating molecules with specific biological activities, as often only one enantiomer of a chiral drug is effective and safe.

Derivatization Strategies for Structural Elaboration

The chemical reactivity of this compound allows for a variety of derivatization strategies to further elaborate its structure for specific applications. These modifications can be broadly categorized into functionalization of the primary amine and modifications of the pyrrolidine ring itself.

Amine-Directed Functionalization Reactions

The primary amine group in this compound is a key handle for a multitude of chemical transformations. Standard amine chemistry can be employed to introduce a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule.

| Reaction Type | Reagent/Catalyst | Product Class |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

These functionalization reactions are essential for building more complex molecular scaffolds. For instance, the formation of amides is a common strategy to link the this compound core to other molecular fragments, a key step in the synthesis of many pharmaceutical candidates.

Pyrrolidine Ring Modification and Expansion

While the pyrrolidine ring provides a stable scaffold, it can also be modified to create novel structures. Ring-opening reactions, although less common, can be employed under specific conditions to yield linear amino alcohols. More frequently, the N-methyl group on the pyrrolidine can be demethylated and subsequently re-functionalized to introduce different substituents, thereby altering the steric and electronic environment of the nitrogen atom.

Ring expansion strategies, such as those involving ring-closing metathesis precursors derived from the pyrrolidine scaffold, can lead to the formation of larger heterocyclic systems, like piperidines or azepanes, further diversifying the range of accessible molecular architectures.

Integration into Complex Molecular Architectures for Research

The unique structural attributes of this compound make it an ideal component for constructing complex molecules for various research applications, from novel heterocyclic systems to advanced ligand designs.

Precursor in Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. beilstein-journals.org The primary amine and the secondary amine within the pyrrolidine ring can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new five- or six-membered rings fused to the pyrrolidine core. These novel heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential to interact with biological targets in unique ways.

A notable application is in the construction of meta-hetarylanilines through a one-pot three-component synthesis. beilstein-journals.org In this process, a 1,3-diketone with a heterocyclic substituent reacts with acetone (B3395972) and an amine, such as a derivative of this compound, to form substituted anilines. beilstein-journals.org The success of this reaction is heavily influenced by the electronic properties of the heterocyclic substituent on the diketone. beilstein-journals.org This method provides a versatile route to complex aniline (B41778) derivatives that are valuable in medicinal and materials chemistry. beilstein-journals.org

Scaffold for the Development of Advanced Ligand Systems

The defined stereochemistry and the presence of two nitrogen atoms make this compound an excellent scaffold for the design of chiral ligands for asymmetric catalysis and for ligands targeting specific biological receptors. mdpi.com The two nitrogen atoms can act as coordination sites for metal ions, and the chiral backbone can induce asymmetry in metal-catalyzed reactions.

In medicinal chemistry, this scaffold has been incorporated into ligands designed to target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D3 receptors. mdpi.com By attaching pharmacophoric elements to the primary amine and modifying the pyrrolidine nitrogen, researchers can develop potent and selective ligands. For example, incorporating a flexible scaffold based on this aminomethylpyrrolidine derivative can enhance interactions with the secondary binding site of the D3 receptor, leading to high affinity and selectivity over other related receptors like the D2 receptor. mdpi.com

| Ligand Feature | Contribution to Activity |

| Chiral Pyrrolidine Ring | Enforces a specific 3D conformation for selective receptor binding. |

| Primary Amine | Serves as an attachment point for pharmacophoric groups that interact with the primary binding site of a receptor. |

| Pyrrolidine Nitrogen | Can be functionalized to modulate solubility, basicity, and interactions with the secondary binding site of a receptor. |

The systematic modification of this scaffold has led to the discovery of ligands with nanomolar binding affinities and significant selectivity, highlighting the importance of this compound in the development of advanced therapeutic agents. mdpi.com

Mechanistic and Computational Investigations of 4 Methylpyrrolidin 3 Yl Methanamine Chemistry

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of (4-Methylpyrrolidin-3-yl)methanamine and its derivatives can be approached through various established routes for constructing the pyrrolidine (B122466) ring. Mechanistic understanding of these synthetic steps is crucial for optimizing reaction conditions and controlling product formation. Key synthetic strategies often involve cycloaddition reactions, reductive aminations, or ring contractions.

One prevalent method for constructing the pyrrolidine skeleton is through [3+2] dipolar cycloaddition reactions involving azomethine ylides. The iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offers a general and highly selective pathway to structurally complex pyrrolidines. acs.org The reaction proceeds under mild conditions and demonstrates high diastereoselectivity, which is influenced by the steric demand of substituents on the amide nitrogen. acs.org For the synthesis of this compound, a potential precursor could be a suitably substituted amide that, upon reductive generation of the corresponding azomethine ylide, undergoes cycloaddition with an appropriate dipolarophile.

Another synthetic approach involves the ring contraction of substituted pyridines. A photo-promoted ring contraction of pyridine (B92270) derivatives in the presence of a boron reagent and a silyl (B83357) group can lead to N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.gov These intermediates, containing an enamine, a cyclopropane (B1198618), and a silyl moiety, are versatile synthons for further functionalization into various pyrrolidine derivatives. nih.gov Subsequent hydrogenation and reductive ring-opening of the cyclopropane could yield the desired substituted pyrrolidine core. The mechanism of the photochemical step is proposed to involve the migration of the silyl group from the boron atom to the C2-position of the pyridine ring, forming a 2-silyl-1,2-dihydropyridine intermediate. nih.gov

The stereoselective synthesis of related compounds, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, highlights other important mechanistic transformations. researchgate.netucsb.edu A crucial step in its synthesis is a catalytic asymmetric hydrogenation of a β-keto-γ-lactam using a chiral ruthenium complex, which proceeds with high diastereoselectivity and enantioselectivity. researchgate.net This is followed by an SN2 substitution reaction where an alcohol is converted to a mesylate and then displaced by methylamine, resulting in an inversion of configuration at the stereocenter. researchgate.netucsb.edu Such well-understood stereospecific reactions are vital for controlling the final stereochemistry of the target molecule.

Theoretical Chemistry and Computational Modeling of Reactivity

Theoretical chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and mechanisms of pyrrolidine synthesis. DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and the origins of selectivity.

In the context of the iridium-catalyzed [3+2] cycloaddition for pyrrolidine synthesis, DFT computations have been employed to elucidate the origin of high regio- and diastereoselectivities. acs.org The activation strain model (ASM) combined with energy decomposition analysis (EDA) revealed that the selectivity is dictated by a delicate balance between strain and interaction energies, depending on the substituents on the dipolarophile. acs.org Highly asynchronous transition states are generally favored due to lower strain energy, unless highly stabilizing interactions are present. acs.org

DFT studies have also been instrumental in understanding unexpected outcomes in organocatalysis involving pyrrolidine derivatives. For instance, when L-proline derivatives were used as organocatalysts in Friedel-Crafts alkylations, unexpected facial selectivity was rationalized by modeling competing transition structures using ONIOM, a hybrid quantum mechanics/molecular mechanics (QM/MM) method. researchgate.net This highlights the power of computational modeling in predicting and explaining the catalytic efficiency of pyrrolidine-based catalysts.

Furthermore, the reactivity of pyrrolidine derivatives in other transformations has been investigated using computational methods. For the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations have shown that the rate-determining step is the simultaneous cleavage of two C–N bonds to release N2. acs.orgacs.org The calculations of activation barriers for different derivatives helped to rationalize the experimentally observed yields. acs.org The Frontier Molecular Orbital (FMO) theory has also been applied to understand the reactivity of electrophilic compounds with nucleophiles like pyrrolidine. The HOMO-LUMO gap between the nucleophile and the electrophile can provide a qualitative measure of reactivity. mdpi.com

Table 1: Computed Properties of Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | 114.19 | -0.3 |

| (4-Methylpyridin-3-yl)methanamine | C7H10N2 | 122.17 | 0.1 |

Stereochemical Mechanisms and Transition State Analysis

The control of stereochemistry is a paramount challenge in the synthesis of substituted pyrrolidines like this compound, which contains two stereocenters. Understanding the mechanisms that govern stereochemical outcomes is essential for designing efficient and selective syntheses.

The diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines provides a route to N-protected pyrrolidines with excellent diastereoselectivity. acs.org The stereochemical outcome is rationalized by an open transition state model. The high diastereomeric ratios achieved are influenced by the reaction solvent and temperature. For example, using toluene (B28343) as a cosolvent can lead to high yields while maintaining excellent diastereoselectivity. acs.org

In the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which can be precursors to cyclic ethers with structural similarities to substituted pyrrolidines, the addition of Gilman or Grignard reagents to a dihydropyranone ring occurs preferentially via axial attack. nih.gov The relative configurations and conformations of the resulting adducts can be assigned through detailed NMR analysis, providing insight into the stereochemical course of the reaction.

Transition state analysis through computational modeling offers a deeper understanding of stereoselectivity. For the conjugate addition of aldehydes to nitroalkenes catalyzed by prolinamide organocatalysts, a proposed transition state involves a network of hydrogen bonding interactions. mdpi.com The enantioselectivity is influenced by the structure of the catalyst, where bulky substituents on the amide can play a crucial role in directing the approach of the reactants. mdpi.com Similarly, in the stereoretentive formation of cyclobutanes from pyrrolidines, the barrierless collapse of an open-shell singlet 1,4-biradical intermediate explains the formation of the stereoretentive product. acs.org

The development of a highly diastereoselective synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol, a useful synthon, was achieved through the use of a ketoreductase (KRED) biocatalyst. nih.gov This highlights the potential of enzymatic methods in achieving high stereocontrol in the synthesis of complex molecules.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

The structural framework of (4-Methylpyrrolidin-3-yl)methanamine would be confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the methyl group, the methanamine group (CH₂NH₂), the N-methyl group (if present, though the name suggests a secondary amine in the ring), and the various protons on the pyrrolidine (B122466) ring. The coupling patterns (splitting) between adjacent protons would be crucial for confirming the connectivity and the relative stereochemistry of the substituents.

A ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts would help to identify the carbons of the methyl, methanamine, and pyrrolidine ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Key vibrational frequencies would include N-H stretching bands for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the pyrrolidine structure and its substituents, with common fragmentation pathways involving the loss of the aminomethyl group or cleavage of the pyrrolidine ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals for CH₃, CH₂, NH₂, and ring protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for each of the 6 carbon atoms. |

| IR | N-H stretching (amine), C-H stretching (alkyl), N-H bending. |

| Mass Spec. | Molecular ion peak at m/z 114. Characteristic fragmentation pattern. |

Note: This table is predictive and not based on published experimental data.

Chromatographic Methods for Purity and Isomeric Analysis (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of volatile compounds. A pure sample of this compound would show a single peak under specific chromatographic conditions. The presence of other peaks would indicate impurities. Derivatization of the amine groups might be necessary to improve chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and is particularly crucial for separating stereoisomers.

Purity Analysis: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives like trifluoroacetic acid would be used to determine chemical purity.

Isomeric Analysis: Due to the presence of two stereocenters (at C3 and C4 of the pyrrolidine ring), this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC, using a chiral stationary phase (CSP), would be the method of choice to separate these enantiomers. The choice of the specific CSP and mobile phase would require methodical development to achieve optimal separation.

Table 2: Chromatographic Methods for Analysis of this compound

| Technique | Application | Typical Conditions |

|---|---|---|

| GC-MS | Purity Assessment, Impurity Identification | Capillary column (e.g., DB-5), temperature programming. |

| HPLC-UV/MS | Purity Assessment | C18 column, water/acetonitrile mobile phase. |

| Chiral HPLC | Isomeric (Enantiomeric) Separation | Chiral Stationary Phase (e.g., polysaccharide-based), specific mobile phase. |

Note: This table outlines general approaches; specific conditions would need to be developed experimentally.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Beyond chiral chromatography, chiroptical spectroscopy provides another avenue for assessing enantiomeric purity and determining the absolute configuration of the separated enantiomers. Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left and right circularly polarized light. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is valuable for confirming the identity of enantiomers after separation and for quantifying the enantiomeric excess of a sample, although it is not a separation technique itself.

Future Research Directions and Outlook for 4 Methylpyrrolidin 3 Yl Methanamine

Innovation in Sustainable and Scalable Synthetic Processes

The future synthesis of (4-Methylpyrrolidin-3-yl)methanamine and its derivatives will likely be driven by the principles of green chemistry, emphasizing sustainability and scalability. Current trends in organic synthesis offer several promising avenues for exploration.

Biocatalysis: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could focus on developing biocatalytic routes to this compound. For instance, transaminases could be engineered to perform asymmetric synthesis of chiral pyrrolidines, providing enantiomerically pure building blocks. acs.org Additionally, enzymatic C–H amination reactions, which are being explored for the synthesis of other pyrrolidines, could offer a direct and atom-economical approach to this target molecule. nih.gov

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the safe and scalable production of chemical compounds. azolifesciences.comresearchgate.net The application of flow chemistry to the synthesis of this compound could offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety when handling reactive intermediates, and the potential for automated, on-demand synthesis. almacgroup.com

Multicomponent Reactions: Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. tandfonline.com The development of novel MCRs that incorporate the this compound scaffold or its precursors could provide rapid access to diverse libraries of related compounds for screening and optimization.

Exploration of Novel Reactivity and Derivatization Pathways

The functional handles present in this compound—a primary amine and a secondary amine within the pyrrolidine (B122466) ring—offer numerous opportunities for derivatization. Future research will likely focus on employing modern synthetic methods to explore novel reactivity and create a diverse range of derivatives.

C-H Functionalization: Direct C–H functionalization has become a transformative strategy in organic synthesis, allowing for the modification of chemical structures without the need for pre-functionalized starting materials. researchgate.netnih.gov Research into the selective C–H functionalization of the pyrrolidine ring of this compound could lead to the development of novel derivatives with unique substitution patterns. acs.org For example, palladium-catalyzed C(sp³)–H arylation could be explored to introduce aromatic substituents at specific positions on the pyrrolidine ring.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for chemical transformations by enabling the generation of reactive radical intermediates under mild conditions. d-nb.infonih.gov This technology could be applied to the derivatization of this compound in several ways. For instance, photoredox-mediated C-C bond formation could be used to attach a variety of alkyl or aryl groups to the pyrrolidine scaffold. charnwooddiscovery.com Furthermore, photoredox catalysis can facilitate novel ring-opening and skeletal remodeling reactions, offering pathways to entirely new heterocyclic systems. nih.govresearchgate.net

Development of this compound-Based Advanced Chemical Scaffolds

The pyrrolidine motif is a privileged scaffold in drug discovery due to its ability to explore three-dimensional chemical space, which is crucial for effective interaction with biological targets. nih.govresearchgate.netnih.govresearchgate.net The specific stereochemistry and substitution of this compound make it an attractive starting point for the development of advanced chemical scaffolds.

Medicinal Chemistry: The aminomethyl side chain and the methyl group on the pyrrolidine ring of this compound provide vectors for diversification that can be explored in the design of new therapeutic agents. Future research could involve the incorporation of this scaffold into molecules targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgsemanticscholar.org The three-dimensional nature of the scaffold could be particularly advantageous in designing molecules that disrupt protein-protein interactions.

Materials Science: The properties of pyrrolidine-containing molecules are also of interest in materials science. For example, pyrrolidinylnaphthalene derivatives have been investigated for their fluorescent properties. mdpi.com Future work could explore the synthesis of novel materials based on the this compound scaffold, such as chiral ligands for asymmetric catalysis or functional components for molecular sensors and electronic devices.

Computational Predictions for Enhanced Synthetic Efficiency and Application

Computational chemistry and machine learning are increasingly being used to accelerate the discovery and development of new molecules and reactions. nih.gov These tools are expected to play a significant role in unlocking the full potential of this compound.

Predicting Reaction Pathways and Selectivity: Computational modeling can be used to predict the feasibility and outcome of chemical reactions, saving time and resources in the laboratory. arxiv.orgresearchgate.net For example, density functional theory (DFT) calculations could be employed to understand the mechanisms of potential C-H functionalization or photoredox-catalyzed reactions involving this compound, allowing for the rational design of catalysts and reaction conditions to achieve the desired selectivity. mit.edu

Machine Learning for Property Prediction: Machine learning algorithms can be trained on large datasets of chemical information to predict the properties of new molecules, such as their biological activity or physicochemical characteristics. nih.govresearchgate.netresearchgate.net As more data on this compound and its derivatives become available, machine learning models could be developed to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the design of safer and more effective drug candidates. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for (4-Methylpyrrolidin-3-yl)methanamine, and what experimental conditions are critical for yield optimization?

Methodological Answer:

- Reductive Amination : A common approach involves reacting 4-methylpyrrolidin-3-one with methylamine under hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Temperature (60–80°C) and hydrogen pressure (1–3 atm) are critical for reducing side reactions .

- Substitution Reactions : Alkylation of pyrrolidine derivatives with methylamine precursors (e.g., methyl halides) under basic conditions (KOH/EtOH) at reflux can yield the target compound. Solvent polarity and reaction time influence regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for pyrrolidine protons (δ 1.5–2.8 ppm) and methylamine groups (δ 2.3–3.1 ppm). Coupling constants reveal stereochemistry .

- ¹³C NMR : Peaks at δ 25–30 ppm (CH₃) and δ 45–55 ppm (pyrrolidine carbons) confirm structure .

- X-ray Crystallography : Resolves stereochemical ambiguities. SHELX software (e.g., SHELXL) refines crystal structures with high precision .

Q. Example Data :

| Technique | Key Peaks/Parameters | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.7 (m, 1H, NCH₂), δ 2.3 (s, 3H, CH₃) | Confirms methylamine substitution |

| X-ray | Space group P2₁, R-factor < 0.05 | Resolves chair conformation |

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 4-methyl group on the pyrrolidine ring hinders axial attack, favoring equatorial substitution. Computational modeling (DFT) predicts transition-state geometries .

- Electronic Effects : The electron-donating methyl group increases amine basicity, enhancing nucleophilicity. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Case Study :

In SN2 reactions with benzyl bromide:

- Rate Constant (k) : 0.15 M⁻¹s⁻¹ (vs. 0.08 M⁻¹s⁻¹ for unsubstituted pyrrolidine).

- Activation Energy (ΔG‡) : 85 kJ/mol (calculated via Arrhenius plot).

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GPCRs). The methyl group enhances hydrophobic binding in receptor pockets .

- QSAR Models : Training sets with IC₅₀ values from enzyme inhibition assays (e.g., MAO-B) identify critical descriptors (e.g., logP, polar surface area) .

Q. How can contradictions in published data on the compound’s solubility and stability be resolved experimentally?

Methodological Answer:

- Controlled Stability Studies :

- pH-Dependent Degradation : HPLC analysis under varying pH (2–12) identifies degradation products (e.g., oxidation to nitro derivatives) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td ~180°C) and hygroscopicity .

- Solubility Profiling : Use shake-flask method in buffers (e.g., PBS, pH 7.4) with UV-Vis quantification. LogP (1.2 ± 0.1) predicts membrane permeability .

Q. Contradiction Resolution Example :

| Study A (LogP = 1.5) | Study B (LogP = 0.9) | Resolution Method |

|---|---|---|

| Shake-flask (MeOH:H₂O) | HPLC-derived | Standardize solvent system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.